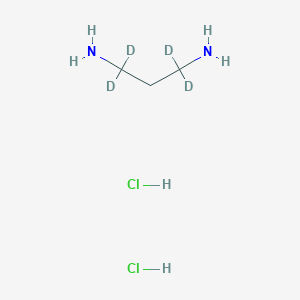
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride
Übersicht
Beschreibung
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride is a chemical compound with the CAS No. 193945-44-7 . It is a derivative of 1,3-Diaminopropane, also known as trimethylenediamine . 1,3-Diaminopropane is a simple diamine with the formula H2N(CH2)3NH2 . It is a colorless liquid with a fishy odor and is soluble in water and many polar organic solvents .
Molecular Structure Analysis
The molecular structure of 1,3-Diaminopropane, the non-deuterated analog, is H2N(CH2)3NH2 . The molecular weight of this compound is 151.067g/mol .Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride has been studied for its potential use in scientific research, including as a tool for studying the effects of dopamine on the brain. It has been used to study the effects of dopamine on dopamine receptors, and to investigate the mechanisms of action of drugs that affect dopamine receptors. Additionally, this compound has been used to study the effects of dopamine on learning and memory, as well as its role in the regulation of body temperature.
Wirkmechanismus
Target of Action
Diamines, including 1,3-propanediamine, are known to interact with various biological targets due to their polar nature and ability to form hydrogen bonds .
Mode of Action
Diamines are generally known for their nucleophilic properties, which allow them to react with a variety of electrophilic compounds . They can form salts with organic and inorganic acids, generate higher amines with alkylating agents, undergo acylation reactions with organic acids, acyl chlorides, esters, and acid anhydrides, and form alkenyl amines with unsaturated compounds .
Biochemical Pathways
Diamines are known to be involved in various organic syntheses and can affect multiple biochemical pathways .
Pharmacokinetics
Due to its polar nature and solubility in water , it can be assumed that it has good bioavailability.
Result of Action
Diamines are known to be reactive and can participate in a variety of chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride. For instance, its reactivity can be influenced by pH, temperature, and the presence of other reactive substances . It should be stored below +30°C to maintain its stability .
Vorteile Und Einschränkungen Für Laborexperimente
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for dopamine receptors. Additionally, it has a relatively long half-life, which makes it suitable for use in long-term experiments. However, this compound also has some limitations, including the fact that it is not as selective for dopamine receptors as other compounds, and that it can have a number of side effects, including an increase in body temperature.
Zukünftige Richtungen
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride has a number of potential future directions. It could be used to study the effects of dopamine on other neurotransmitters, such as serotonin and noradrenaline. Additionally, it could be used to study the effects of dopamine on behavior, including learning and memory. It could also be used to study the effects of dopamine on the immune system, and to investigate the mechanisms of action of drugs that affect dopamine receptors. Finally, it could be used to study the effects of dopamine on the regulation of body temperature.
Safety and Hazards
The safety data sheet for 1,3-Diaminopropane indicates that it is flammable and harmful if swallowed . It is fatal in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Biochemische Analyse
Biochemical Properties
1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form hydrogen bonds due to the presence of nitrogen atoms with lone pairs of electrons, making it highly reactive with electrophilic compounds . This compound can act as an organic base, forming salts with organic and inorganic acids, and can participate in alkylation reactions with halides and alcohols .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s ability to form hydrogen bonds and its nucleophilic nature allow it to interact with cellular components, potentially leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, leading to changes in their activity. Additionally, the compound can alter gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s ability to form hydrogen bonds and its nucleophilic nature play a crucial role in its subcellular distribution .
Eigenschaften
IUPAC Name |
1,1,3,3-tetradeuteriopropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i2D2,3D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCSVGEQMCOGE-SNSYAXNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
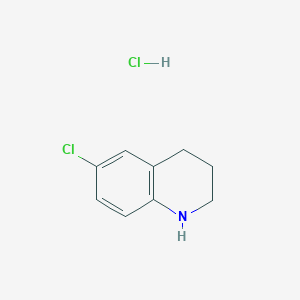
![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)



![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
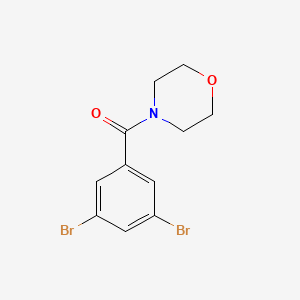
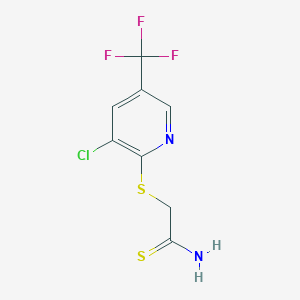

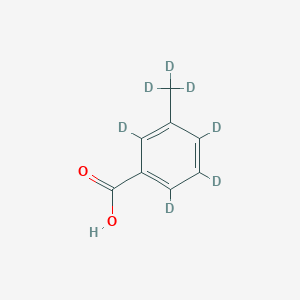
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)